(-)-Amosulalol Exhibits 100-Fold Greater β1-Adrenoceptor Antagonist Potency Than Its (+)-Enantiomer
(-)-Amosulalol demonstrates a 100-fold higher potency as a β1-adrenoceptor antagonist compared to (+)-amosulalol, as determined by pA2 values in the rat isolated right ventricle preparation [1].
| Evidence Dimension | β1-adrenoceptor antagonist potency |
|---|---|
| Target Compound Data | pA2 = 7.9 |
| Comparator Or Baseline | (+)-Amosulalol: pA2 = 5.9 |
| Quantified Difference | 100-fold higher potency (ΔpA2 = 2.0 log units) |
| Conditions | Electrically driven rat isolated right ventricle; antagonism of isoprenaline-induced contractile responses |
Why This Matters
This quantifies the enantiomeric basis for β1-selectivity, enabling users to select the appropriate isomer for experiments requiring predominant β-blockade without the confounding α-blockade contributed by the (+)-isomer.
- [1] Doggrell SA. Effects of (+)- and (-)-amosulalol on the rat isolated right ventricle. J Cardiovasc Pharmacol. 1987 Feb;9(2):213-8. doi: 10.1097/00005344-198702000-00014. View Source
